molecular formula C14H10BrNO2 B12327579 4-Bromo-3-hydroxy-3-phenyl-2-oxindole

4-Bromo-3-hydroxy-3-phenyl-2-oxindole

Katalognummer: B12327579
Molekulargewicht: 304.14 g/mol
InChI-Schlüssel: VLYWSOILLYMIQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-3-hydroxy-3-phenyl-2-oxindole is a compound belonging to the class of oxindoles, which are heterocyclic compounds containing an indole ring fused to a ketone. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-hydroxy-3-phenyl-2-oxindole typically involves the reaction of isatins with bromine and phenylhydrazine under specific conditions. One common method involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol, yielding the desired oxindole derivative in good yield .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-3-hydroxy-3-phenyl-2-oxindole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the oxindole ring, potentially leading to different biological activities.

    Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced oxindole derivatives.

Wissenschaftliche Forschungsanwendungen

4-Bromo-3-hydroxy-3-phenyl-2-oxindole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Bromo-3-hydroxy-3-phenyl-2-oxindole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Hydroxy-2-oxindole: Lacks the bromine and phenyl groups, leading to different chemical properties and biological activities.

    4-Chloro-3-hydroxy-3-phenyl-2-oxindole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological effects.

    3-Phenyl-2-oxindole: Lacks the hydroxyl and bromine groups, resulting in different chemical behavior and applications.

Uniqueness

4-Bromo-3-hydroxy-3-phenyl-2-oxindole is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C14H10BrNO2

Molekulargewicht

304.14 g/mol

IUPAC-Name

4-bromo-3-hydroxy-3-phenyl-1H-indol-2-one

InChI

InChI=1S/C14H10BrNO2/c15-10-7-4-8-11-12(10)14(18,13(17)16-11)9-5-2-1-3-6-9/h1-8,18H,(H,16,17)

InChI-Schlüssel

VLYWSOILLYMIQM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2(C3=C(C=CC=C3Br)NC2=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.